Superior M2 Receptor Binding Affinity vs. Other M2 Antagonists
BIBN 140 demonstrates high affinity for the M2 muscarinic receptor, with a reported Ki value of 12 nM . In comparison, the prototypical M2 antagonist AF-DX 116 (Otenzepad) shows IC50 values of 640 nM (rabbit lung) and 386 nM (rat heart) [1]. Another M2 antagonist, AQ-RA 741, has a Ki of 34 nM at the M2 receptor [2]. This data indicates that BIBN 140 has a ~28-53 fold higher affinity than AF-DX 116 and a ~3-fold higher affinity than AQ-RA 741 for the M2 receptor in vitro.
| Evidence Dimension | M2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | AF-DX 116: IC50 = 640 nM (rabbit lung), 386 nM (rat heart); AQ-RA 741: Ki = 34 nM |
| Quantified Difference | BIBN 140 exhibits ~28-53 fold higher affinity than AF-DX 116 and ~3-fold higher affinity than AQ-RA 741. |
| Conditions | In vitro radioligand binding assays using rat tissues and CHO cells expressing receptor subtypes. |
Why This Matters
A lower Ki value indicates higher binding affinity, potentially allowing for lower effective concentrations in experimental assays, reducing off-target effects, and improving signal-to-noise ratios in receptor binding studies.
- [1] MedChemExpress. Otenzepad (AF-DX 116) - mAChR Antagonist. Reports IC50 values of 640 nM (rabbit lung) and 386 nM (rat heart). View Source
- [2] Doods, H., Entzeroth, M., & Mayer, N. (1992). A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain. European Journal of Pharmacology, 211(3), 305-311. Reports Ki = 34 nM for AQ-RA 741 at M2. View Source
